Ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate
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Overview
Description
Preparation Methods
The preparation of 6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester typically involves multi-step synthetic routes. These routes often include the bromination and fluorination of quinoline derivatives, followed by esterification and other functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester include other quinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and other functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19BrFNO4 |
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Molecular Weight |
400.2 g/mol |
IUPAC Name |
ethyl 6-bromo-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H19BrFNO4/c1-4-24-17(23)11-7-20(15(8-21)9(2)3)14-6-13(19)12(18)5-10(14)16(11)22/h5-7,9,15,21H,4,8H2,1-3H3 |
InChI Key |
WEVZXJJVJXHULG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)C(CO)C(C)C |
Origin of Product |
United States |
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